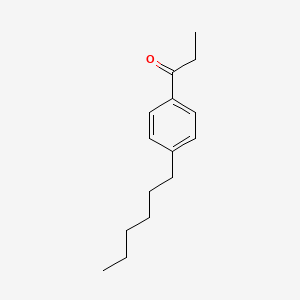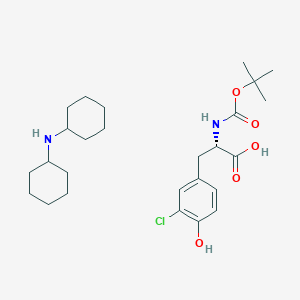
(t-Butylimido)tris(ethylmethylamino)tantalum(V), 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(t-Butylimido)tris(ethylmethylamino)tantalum(V), 98%” is a complex compound with the empirical formula C13H33N4Ta . The compound is generally available in liquid form .
Synthesis Analysis
This compound is often used as a precursor in the atomic layer deposition of films . It has been involved in the development of a new route for selective deposition of thin oxide by atomic layer deposition .Molecular Structure Analysis
The molecular weight of the compound is 426.38 . The SMILES string for the compound isCCN(C)Ta(C)C)(N(C)CC)N(C)CC . Chemical Reactions Analysis
As a precursor, this compound is useful for the atomic layer deposition of tantalum oxide and tantalum nitride .Physical And Chemical Properties Analysis
The compound is a liquid with a density of 1.323 g/mL at 21 °C . It is suitable for use as a catalyst in reactions involving tantalum .Applications De Recherche Scientifique
Vapor Pressure and Chemical Vapor Deposition
(t-Butylimido)tris(ethylmethylamino)tantalum(V), often used in precursor forms for metalorganic chemical vapor deposition (MOCVD), is crucial for the development of thin films in semiconductor manufacturing. Morávek et al. (2014) measured the vapor pressures of several metalorganic precursors, including (t-Butylimido)tris(ethylmethylamino)tantalum(V), providing essential data for process optimization in MOCVD technologies (Morávek et al., 2014). Zhao et al. (2005) explored the chemical vapor deposition of tantalum nitride using this precursor with atomic hydrogen, highlighting its potential in forming ultraconformal TaNx or Ru/TaNx barriers at low temperatures (Zhao et al., 2005).
Atomic Layer Deposition
In the realm of atomic layer deposition (ALD), (t-Butylimido)tris(ethylmethylamino)tantalum(V) has shown promise for depositing tantalum carbonitride thin films. Hossbach et al. (2009) reported the deposition of tantalum carbonitride thin films using this precursor, emphasizing its capability to achieve films with high density and low resistivity, which are ideal for applications as copper diffusion barriers and for integration with carbon nanotubes (Hossbach et al., 2009).
Tantalum Nitride Atomic Layer Deposition
Burton et al. (2008) performed tantalum nitride atomic layer deposition using (t-Butylimido)tris(ethylmethylamino)tantalum(V) and hydrazine, achieving films with higher growth rates and densities compared to those using ammonia. This study suggests an effective low-temperature ALD process for TaNx films, which are crucial in semiconductor device fabrication (Burton et al., 2008).
Ionic Liquids and Metal Electrodes
Micheau et al. (2020) explored the use of ionic liquids as extraction media in a process for selective tantalum recovery, highlighting the environmental benefits and efficiency of this approach. This research indicates potential applications of (t-Butylimido)tris(ethylmethylamino)tantalum(V) in recycling and sustainability practices (Micheau et al., 2020).
MOCVD of Tantalum Nitride Thin Films
Lemberger et al. (2007) investigated the physical and electrical properties of tantalum nitride films obtained via MOCVD using a similar precursor, demonstrating the potential of these films as metal electrodes in CMOS applications, which are critical for advancing microelectronics (Lemberger et al., 2007).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of (TERT-BUTYLIMIDO)TRIS(ETHYLMETHYLAMINO)TANTALUM, also known as (t-Butylimido)tris(ethylmethylamino)tantalum(V), 98%, is the atomic layer deposition (ALD) process . This compound is used as a precursor in the ALD process to deposit thin films .
Mode of Action
This compound interacts with its target, the ALD process, by undergoing a series of surface reactions. These reactions occur sequentially and are self-limiting, which allows for precise control over the thickness of the deposited film .
Biochemical Pathways
In the context of the ALD process, the biochemical pathways are the sequence of reactions that the compound undergoes during film deposition. The exact sequence of reactions is dependent on the specific conditions of the ALD process, such as temperature and pressure .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in this case, it can be thought of as the “ADME” (Absorption, Distribution, Metabolism, and Excretion) properties of the compound during the ALD process. The compound is “absorbed” onto the surface, “distributed” evenly across it, “metabolized” into the desired film, and any excess compound is “excreted” or removed from the surface .
Result of Action
The result of the compound’s action is the deposition of a thin film on the surface. This film has a lower resistivity compared to films deposited by other methods, making it particularly useful in applications such as the fabrication of microelectronic devices .
Propriétés
IUPAC Name |
tert-butyliminotantalum;ethyl(methyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N.3C3H8N.Ta/c1-4(2,3)5;3*1-3-4-2;/h1-3H3;3*3H2,1-2H3;/q;3*-1; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOSVSDQERJZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N-]C.CC[N-]C.CC[N-]C.CC(C)(C)N=[Ta] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H33N4Ta-3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
511292-99-2 |
Source


|
| Record name | (TERT-BUTYLIMIDO)TRIS(ETHYLMETHYLAMINO)TANTALUM | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



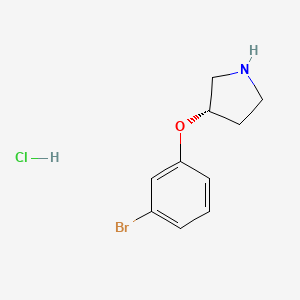

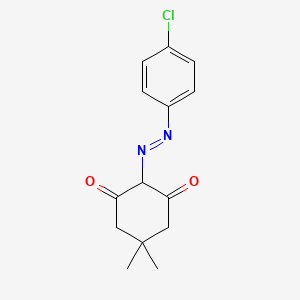
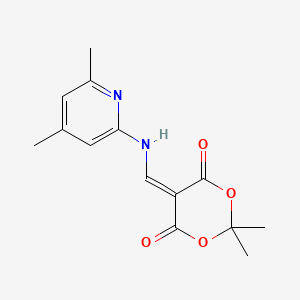
![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)

![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)

